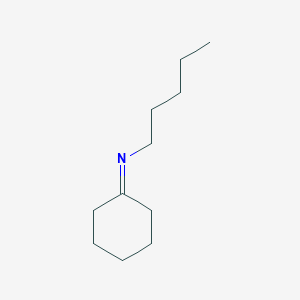
1,5-Dihydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dihydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid is a heterocyclic compound with significant importance in various fields of chemistry and biology. This compound is characterized by its pyridine ring structure, which is substituted with hydroxyl and carboxylic acid groups, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,5-Dihydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid can be synthesized through microbial hydroxylation of pyridine-2-carboxylic acid. The process involves the use of Alcaligenes faecalis (DSM 6269), which induces regiospecific hydroxylation of pyridine-2-carboxylic acid to produce the desired compound .
Industrial Production Methods
The industrial production of this compound typically involves large-scale microbial fermentation processes. These processes are optimized for high yield and purity, ensuring the compound’s availability for various applications.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Dihydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups on the pyridine ring.
Substitution: The hydroxyl and carboxylic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various hydroxylated and carboxylated derivatives of the original compound, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
1,5-Dihydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 1,5-Dihydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including inhibition of microbial growth and antioxidant activity.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid
- 6-oxo-1,6-dihydropyridine-3-carboxylic acid
- 2-Hydroxypyridine-3-carboxylic acid
Uniqueness
1,5-Dihydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its dual hydroxyl groups and carboxylic acid functionality make it a versatile compound for various applications, setting it apart from other similar compounds.
Propiedades
Número CAS |
112750-28-4 |
|---|---|
Fórmula molecular |
C6H5NO5 |
Peso molecular |
171.11 g/mol |
Nombre IUPAC |
1,5-dihydroxy-6-oxopyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H5NO5/c8-4-2-1-3(6(10)11)7(12)5(4)9/h1-2,8,12H,(H,10,11) |
Clave InChI |
CZQIWNLPLFUFDY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=O)N(C(=C1)C(=O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


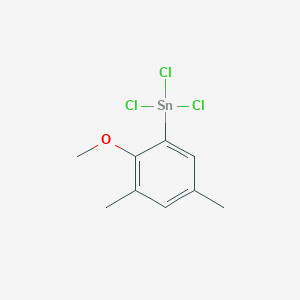
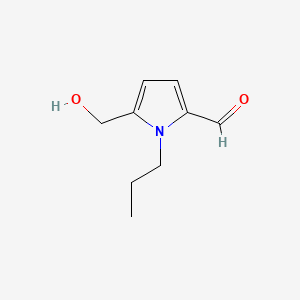
![{2-[3-(Acetyloxy)butyl]-4-oxocyclopentyl}methyl acetate](/img/structure/B14293199.png)

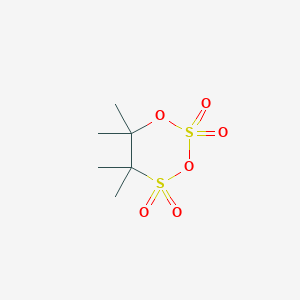
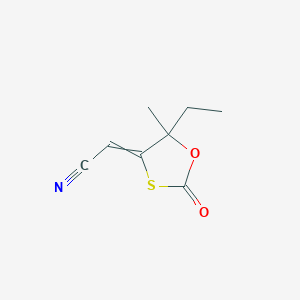
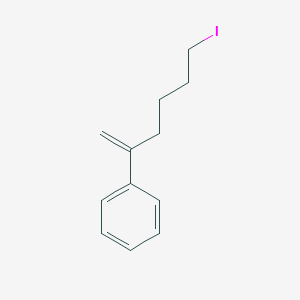



![Benzo[l]cyclopenta[cd]pyren-1(2h)-one](/img/structure/B14293249.png)
![2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propanoyl chloride](/img/structure/B14293253.png)
![1-Butanamine, 4-[(trimethylsilyl)oxy]-](/img/structure/B14293260.png)
